molecular formula C14H23NO B173406 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide CAS No. 151649-48-8

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide

Cat. No.: B173406
CAS No.: 151649-48-8
M. Wt: 221.34 g/mol
InChI Key: DUPRTBOVJMCXIM-UHFFFAOYSA-N
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Description

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide is a chemical compound with the molecular formula C20H28ClNO It is known for its unique structure, which includes an ethanamine backbone substituted with diethyl groups and a 4-methylphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide typically involves the reaction of 4-methylphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-methylphenol is reacted with diethylamine in the presence of a catalyst such as sulfuric acid.

    Step 2: The reaction mixture is heated to a temperature of around 80-100°C.

    Step 3: The product is then purified using techniques such as distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted ethanamine derivatives.

Scientific Research Applications

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-((4-methoxyphenyl)methoxy)ethanamine
  • N,N-diethyl-2-((4-ethylphenyl)methoxy)ethanamine
  • N,N-diethyl-2-((4-chlorophenyl)methoxy)ethanamine

Uniqueness

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Properties

IUPAC Name

N,N-diethyl-2-[(4-methylphenyl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-15(5-2)10-11-16-12-14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPRTBOVJMCXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043877
Record name PT-807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151649-48-8
Record name PT-807
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151649488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PT-807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYL-2-(4-METHYLBENZYLOXY)ETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X8B72T42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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